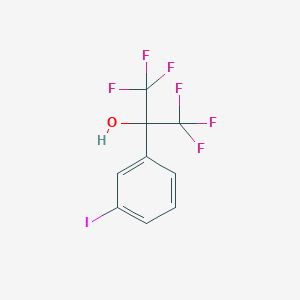

1,1,1,3,3,3-Hexafluoro-2-(3-iodophényl)propan-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,1,1,3,3,3-Hexafluoro-2-(3-iodophenyl)propan-2-ol is a useful research compound. Its molecular formula is C9H5F6IO and its molecular weight is 370.033. The purity is usually 95%.

BenchChem offers high-quality 1,1,1,3,3,3-Hexafluoro-2-(3-iodophenyl)propan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1,1,3,3,3-Hexafluoro-2-(3-iodophenyl)propan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chimie peptidique et applications de solvants

Matériaux lithographiques et de nanostructuration

Préparation d'échantillons pour GCMS (chromatographie en phase gazeuse-spectrométrie de masse)

Catalyse et synthèse organique

Autres applications potentielles

Mécanisme D'action

Target of action

HFIP is generally used to denature the native state of proteins . It’s also used as a solvent in peptide chemistry .Mode of action

HFIP facilitates Friedel–Crafts-type reactions, using covalent reagents in the absence of a Lewis acid catalyst . It also enhances the efficiency of rhodium (I)-catalyzed [4+2] intramolecular cycloaddition of ether-tethered alkynyl dienes and [5+2] cycloaddition of alkynyl vinylcyclopropanes .Biochemical pathways

HFIP catalyzes the epoxidation of cyclooctene and 1-octene with hydrogen peroxide . Specific ADME (Absorption, Distribution, Metabolism, Excretion) properties for HFIP are not readily available.Result of action

The molecular and cellular effects of HFIP’s action would depend on the specific reactions it’s involved in. For example, in the case of protein denaturation, it could lead to changes in protein structure and function .Action environment

HFIP is a thermally stable, highly polar, UV-transparent solvent that is miscible with water and many polar organic solvents . It’s used as a mobile phase additive in liquid chromatography-mass spectrometry (LC-MS) method to improve separation and detection .Analyse Biochimique

Biochemical Properties

1,1,1,3,3,3-Hexafluoro-2-(3-iodophenyl)propan-2-ol is a solution-phase peptide chemistry solvent . This fluorinated polar solvent of high ionizing power facilitates Friedel–Crafts-type reactions, using covalent reagents in the absence of a Lewis acid catalyst . It also enhances the efficiency of rhodium (I)-catalyzed [4+2] intramolecular cycloaddition of ether-tethered alkynyl dienes and [5+2] cycloaddition of alkynyl vinylcyclopropanes .

Cellular Effects

It is known that these types of alcohols have the capability to increase the content of secondary structure (R-helix) in proteins and peptides . The stabilizing effects of these alcohols change according to the size and nature of the alcohol itself .

Molecular Mechanism

It is known to facilitate Friedel–Crafts-type reactions, using covalent reagents in the absence of a Lewis acid catalyst . It also enhances the efficiency of rhodium (I)-catalyzed [4+2] intramolecular cycloaddition of ether-tethered alkynyl dienes and [5+2] cycloaddition of alkynyl vinylcyclopropanes .

Dosage Effects in Animal Models

It is known that hexafluoro-2-propanol has very low acute toxicity, hence its use as a precursor to anesthetics . Animal experiments show possible adverse effects on fertility, placing HFIP as a reproductive toxicity category 2 material .

Propriétés

IUPAC Name |

1,1,1,3,3,3-hexafluoro-2-(3-iodophenyl)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F6IO/c10-8(11,12)7(17,9(13,14)15)5-2-1-3-6(16)4-5/h1-4,17H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPOTWQWXGRXHJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)C(C(F)(F)F)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F6IO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2516619.png)

![N-(3-methyl-4-(N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)sulfamoyl)phenyl)propionamide](/img/structure/B2516621.png)

![3-benzyl-6-phenyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2516629.png)

![5-[2-Methyl-4-(1,2-oxazol-5-yl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2516631.png)

![1-methanesulfonyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}piperidine-4-carboxamide](/img/structure/B2516636.png)

![N-[(2-Methoxy-4-methylphenyl)methyl]-N-[(1-methylpiperidin-4-yl)methyl]prop-2-enamide](/img/structure/B2516639.png)

![1-[4-(2-Chloropropanoyl)-3,5-dimethylpiperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2516641.png)